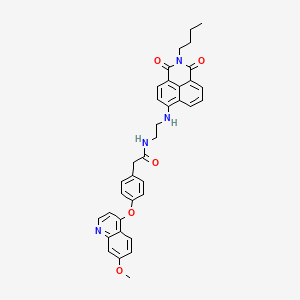
Pdgfp 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdgfp 1 is a promising compound known for its ability to differentiate glioma boundaries and grades. It has a molecular weight of 602.68 and a chemical formula of C36H34N4O5 . This compound is primarily used as a probe in scientific research, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfp 1 involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using preparative liquid chromatography for purification . The compound is then subjected to rigorous quality control measures to meet the required standards for scientific research.
Chemical Reactions Analysis
Types of Reactions: Pdgfp 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
Pdgfp 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used as a probe to differentiate glioma boundaries and grades, aiding in the diagnosis and treatment of brain tumors . Additionally, this compound is used in various biochemical assays and imaging techniques to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of Pdgfp 1 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound plays a crucial role in regulating cell signaling and gene expression .
Comparison with Similar Compounds
Pdgfp 1 is unique in its ability to simultaneously differentiate glioma boundaries and grades, a feature not commonly found in other compounds. Similar compounds include various imaging agents and probes used in oncology, such as Piragliatin, CM-10-18, and MK-0941 . this compound stands out due to its high specificity and sensitivity in detecting glioma boundaries and grades.
Properties
Molecular Formula |
C36H34N4O5 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
N-[2-[(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]-2-[4-(7-methoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C36H34N4O5/c1-3-4-20-40-35(42)28-7-5-6-27-30(15-14-29(34(27)28)36(40)43)38-18-19-39-33(41)21-23-8-10-24(11-9-23)45-32-16-17-37-31-22-25(44-2)12-13-26(31)32/h5-17,22,38H,3-4,18-21H2,1-2H3,(H,39,41) |
InChI Key |
IXJRMJVOFITPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCNC(=O)CC4=CC=C(C=C4)OC5=C6C=CC(=CC6=NC=C5)OC)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















